molecular formula C27H19N3O2S B2933028 N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylquinoline-4-carboxamide CAS No. 325743-29-1

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylquinoline-4-carboxamide

Cat. No.: B2933028
CAS No.: 325743-29-1
M. Wt: 449.53
InChI Key: CZJXAIZZZOPQGV-UHFFFAOYSA-N
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Description

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylquinoline-4-carboxamide is a heterocyclic compound featuring a quinoline core linked to a substituted thiazole moiety. The quinoline ring system is substituted with a phenyl group at position 2 and a carboxamide group at position 4, which connects to a 5-acetyl-4-phenylthiazol-2-amine group. The acetyl and phenyl substituents on the thiazole ring may influence solubility, stability, and intermolecular interactions, while the quinoline-carboxamide backbone could enable π-π stacking or hydrogen bonding with biological targets .

Properties

IUPAC Name

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H19N3O2S/c1-17(31)25-24(19-12-6-3-7-13-19)29-27(33-25)30-26(32)21-16-23(18-10-4-2-5-11-18)28-22-15-9-8-14-20(21)22/h2-16H,1H3,(H,29,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZJXAIZZZOPQGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylquinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions to form the thiazole ring.

    Acetylation: The thiazole intermediate can then be acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

    Quinoline Formation: The quinoline moiety can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Coupling Reaction: Finally, the thiazole and quinoline intermediates can be coupled using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to form the final carboxamide product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and thiazole rings, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl groups can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents like nitric acid, sulfuric acid, and halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Concentrated sulfuric acid for sulfonation, bromine in acetic acid for bromination.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylquinoline-4-carboxamide is a biologically active heterocyclic compound . The precise applications of this compound in scientific research are not detailed within the provided search results. However, the search results do provide information regarding its characteristics:

  • CAS Number : 325743-29-1
  • Molecular Formula : C27H19N3O2S
  • Molecular Weight : 449.5

Other compounds with similar structures to this compound have been researched for various applications:

  • Histone Deacetylase Inhibitors N-(2-amino-phenyl)-4-{[(2/3/4-substituted-phenylcarbamoyl)-methyl]-amino}benzamide, has been designed and synthesized as a novel histone deacetylase inhibitor, demonstrating anticancer potential .
  • Anticonvulsant Agents 9H, 10H, 3- and [(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides have displayed anticonvulsant activity against maximal electroshock-induced seizures .
  • Antimicrobial Activity N'-heteroarylidene-1-adamantylcarbohydrazides and (±)-2-(1-adamantyl)-4-acetyl-5-[5-(4-substituted phenyl-3-isoxazolyl)]-1,3,4-oxadiazolines have exhibited antimicrobial activity .
  • Anti-tubercular Activity 5-(-4-(substituted) phenyl)-3-(4-hydroxy-3-methylphenyl)-4,5-dihydro-1H-1-pyrazolyl-2-toluidino methane thione and 5-(substituted) phenyl-3-(4-hydroxy-3-methylphenyl)-4,5-dihydro-1H-1-pyrazolyl-2-methoxyanilino methane thione have been synthesized and studied for anti-tubercular activity .
  • Serotonin and Histamine Receptor Studies 4-substituted-N,N-dimethyltetrahydronaphthalen-2-amines have been synthesized and studied for their affinity and in silico docking at serotonin 5-HT2-type and histamine H1 G protein-coupled receptors .
  • Inhibitors of Viral RNA Polymerase Several compounds have been identified as inhibitors of viral RNA-dependent RNA polymerase (RdRP) through high-throughput screening, showing potential as antiviral therapeutics .

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylquinoline-4-carboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related molecules with variations in heterocyclic cores, substituents, and physicochemical properties. Key differences and implications are summarized below:

Table 1: Structural and Physicochemical Comparisons

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) XLogP3 Hydrogen Bonding (Donor/Acceptor) Key Features
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylquinoline-4-carboxamide (Target) Quinoline + Thiazole 5-Acetyl-4-phenylthiazole, 2-phenylquinoline Not reported Not reported 1 donor, 5 acceptors Combines lipophilic quinoline with polar acetyl group; potential for dual interactions.
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-methylphenyl)quinoline-4-carboxamide Quinoline + Thiadiazole Cyclopropyl-thiadiazole, 4-methylphenylquinoline 386.5 4.4 1 donor, 5 acceptors Thiadiazole may enhance metabolic stability; higher XLogP3 suggests increased lipophilicity.
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-fluorobenzamide Benzamide + Thiazole 5-Acetyl-4-phenylthiazole, 2-fluorobenzamide 340.4 3.9 1 donor, 5 acceptors Fluorine substituent improves electronegativity and bioavailability; lower molecular weight.
N-(5-Nitro-1,3-thiazol-2-yl)-4-(trifluoromethyl)benzamide Benzamide + Thiazole 5-Nitrothiazole, 4-trifluoromethylbenzamide Not reported Not reported 1 donor, 5 acceptors Nitro group increases reactivity; trifluoromethyl enhances hydrophobicity and target affinity.
2-(5-chloro-2-thienyl)-N-(4-phenoxyphenyl)-4-quinolinecarboxamide Quinoline + Thienyl 5-Chlorothienyl, 4-phenoxyphenylquinoline 456.94 Not reported 1 donor, 4 acceptors Thienyl substituent may alter electronic properties; phenoxyphenyl adds steric bulk.

Key Observations:

Structural Diversity: The target compound’s quinoline-thiazole hybrid contrasts with thiadiazole (), benzamide-thiazole (), and thienyl-quinoline () systems. These variations impact electronic properties, steric hindrance, and binding modes. Substituent Effects:

  • Fluorine () and trifluoromethyl () substituents enhance electronegativity and metabolic stability .

Physicochemical Properties: The target compound’s quinoline core likely contributes to a higher molecular weight compared to benzamide derivatives (e.g., : 340.4 g/mol). XLogP3 Values: The cyclopropyl-thiadiazole derivative (: XLogP3 = 4.4) is more lipophilic than the fluorinated benzamide (: XLogP3 = 3.9), suggesting differences in membrane permeability.

Synthetic Considerations: Compounds like ’s nitro-thiazol derivative require careful handling due to the nitro group’s reactivity, whereas the target’s acetyl group may simplify synthesis .

Biological Implications: While highlights antimicrobial activity for its nitro-thiazol compound, the target’s biological profile remains uncharacterized in the provided data.

Biological Activity

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylquinoline-4-carboxamide is a synthetic compound that belongs to a class of derivatives known for their potential biological activities, particularly in cancer treatment. This article delves into the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C27H19N3O2SC_{27}H_{19}N_{3}O_{2}S. It features a thiazole moiety linked to a quinoline structure, which is significant for its biological activity. The presence of phenyl and acetyl groups enhances its lipophilicity and potential interaction with biological targets.

In Vitro Studies

Recent studies have demonstrated that compounds similar to this compound exhibit considerable antiproliferative effects against various cancer cell lines. Key findings include:

  • Cell Lines Tested : The compound has been evaluated against several human cancer cell lines including COLO205 (colorectal adenocarcinoma), H460 (non-small-cell lung cancer), and Hep3B (liver cancer) .
  • IC50 Values : The half-maximal inhibitory concentration (IC50) values for related quinoline derivatives have shown promising results:
    • COLO205: IC50 = 0.32 μM
    • H460: IC50 = 0.89 μM .
  • Mechanism of Action : The anticancer activity is primarily attributed to the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the thiazole and quinoline moieties can significantly impact the biological activity of the compounds. For instance, the introduction of different substituents on the phenyl rings has been shown to enhance cytotoxicity .

Case Study 1: Antiproliferative Activity

A study synthesized and evaluated a series of 2-phenylquinoline derivatives, including analogs of this compound. The results indicated that compounds with specific substitutions exhibited IC50 values ranging from 0.33 to 7.10 μM against various cancer cell lines, highlighting the importance of structural modifications in enhancing biological activity .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of these compounds to target proteins involved in cancer progression. The docking simulations revealed that these compounds effectively bind to the colchicine-binding site on tubulin, providing insight into their mechanism of action .

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